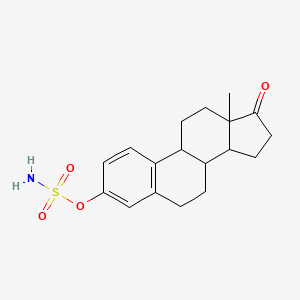
Estrone Sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estrone Sulfamate typically involves the reaction of estrone with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Estrone Sulfamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives with additional oxygen-containing functional groups, while reduction can produce estradiol derivatives.
Scientific Research Applications
Estrone Sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of enzyme inhibition, particularly steroid sulfatase, to understand its role in estrogen metabolism.
Medicine: Investigated for its potential in cancer therapy, especially in hormone-dependent cancers such as breast cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of Estrone Sulfamate involves the inhibition of steroid sulfatase. This enzyme is responsible for the hydrolysis of sulfate esters of steroids, which is a key step in the metabolism of estrogens. By inhibiting this enzyme, the compound reduces the levels of active estrogens, thereby exerting its effects. The molecular targets include the active site of steroid sulfatase, where the sulfamate group forms a covalent bond with the enzyme, leading to its inactivation.
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen that is structurally similar but lacks the sulfamate group.
Estradiol: Another estrogen with a similar core structure but different functional groups.
Estrone sulfate: The sulfate ester of estrone, which is a substrate for steroid sulfatase.
Uniqueness
The uniqueness of Estrone Sulfamate lies in its potent inhibition of steroid sulfatase. This property makes it a valuable tool in research and potential therapeutic applications, particularly in the context of hormone-dependent cancers.
Properties
Molecular Formula |
C18H23NO4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfamate |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22) |
InChI Key |
RVKFQAJIXCZXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














